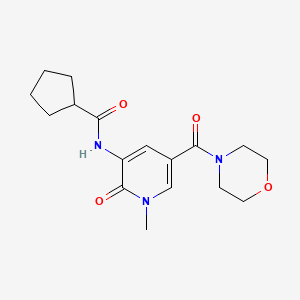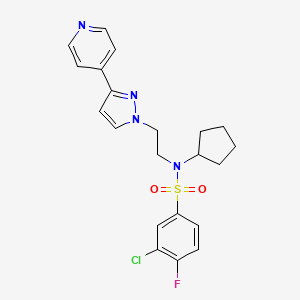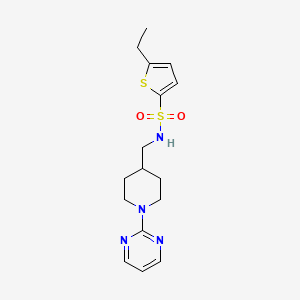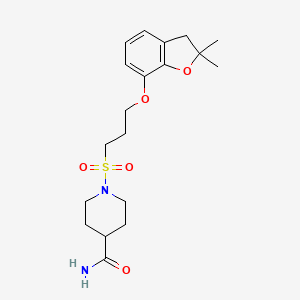
1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine-4-carboxamide” is a complex organic molecule. It contains a benzofuran scaffold, which is a common structure in many biologically active compounds . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years . The most pertinent and often employed strategies involve the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .Molecular Structure Analysis
The molecular structure of this compound is complex, containing a benzofuran ring, a piperidine ring, and a sulfonyl group. The benzofuran ring is a common structure in many biologically active compounds . The 2,2-dimethyl-2,3-dihydrobenzofuran part of the molecule is a 1-benzofuran .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. The benzofuran scaffold has been shown to be a versatile core for the design of new drugs . It has been used in the synthesis of antimicrobial agents that are active toward different clinically approved targets .Aplicaciones Científicas De Investigación
Novel Synthesis and Impurities of Proton Pump Inhibitors
A review focused on the novel synthesis methods of omeprazole, a proton pump inhibitor, and its pharmaceutical impurities, providing insights into the development of such drugs. This research highlights the chemical intricacies involved in synthesizing compounds with specific therapeutic effects, such as anti-ulcer drugs, by studying omeprazole's synthesis process and its impurities (S. Saini, C. Majee, G. Chakraborthy, Salahuddin, 2019).
Chemical Groups and CNS Drug Synthesis
Research into functional chemical groups, including heterocycles with heteroatoms like nitrogen, sulfur, and oxygen, highlights their potential in synthesizing compounds with Central Nervous System (CNS) activity. This study underscores the versatility of such chemical groups in developing new CNS-acting drugs, including those with therapeutic potentials beyond traditional areas (S. Saganuwan, 2017).
Indolylarylsulfones as HIV Inhibitors
Indolylarylsulfones have been identified as a potent class of non-nucleoside reverse transcriptase inhibitors for HIV Type 1. The study of these compounds, including structural activity relationship (SAR) analyses, showcases the potential of such chemical frameworks in creating effective treatments for AIDS and related infections (Valeria Famiglini, R. Silvestri, 2018).
Asymmetric N-heterocycle Synthesis via tert-Butanesulfinamide
The use of tert-butanesulfinamide in synthesizing chiral N-heterocycles, such as piperidines and pyrrolidines, through sulfinimines demonstrates a valuable approach in producing compounds that form the backbone of many therapeutic agents. This methodology supports the synthesis of diverse structures, highlighting the importance of sulfinamides in medicinal chemistry (R. Philip, S. Radhika, P. Saranya, G. Anilkumar, 2020).
Sulfonamide Inhibitors: Therapeutic and Drug Candidate Development
A review of sulfonamide inhibitors from 2013 to the present outlines their significance in treating bacterial infections and their application in various therapies, including as diuretics, carbonic anhydrase inhibitors, and antiepileptics. This comprehensive overview emphasizes the role of sulfonamides in developing new therapeutic agents for a range of conditions, including cancer and glaucoma (I. Gulcin, P. Taslimi, 2018).
Direcciones Futuras
Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . There is a need to collect the latest information in this promising area to pave the way for future research . This study systematically provides a comprehensive report on current developments in benzofuran-based compounds as antimicrobial agents and is also helpful for the researchers working on a substitution pattern around the nucleus, with an aim to help medicinal chemists to develop structure activity relationships (SAR) on these derivatives as antimicrobial drugs .
Propiedades
IUPAC Name |
1-[3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propylsulfonyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5S/c1-19(2)13-15-5-3-6-16(17(15)26-19)25-11-4-12-27(23,24)21-9-7-14(8-10-21)18(20)22/h3,5-6,14H,4,7-13H2,1-2H3,(H2,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNVOLLXTVFNQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCCCS(=O)(=O)N3CCC(CC3)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

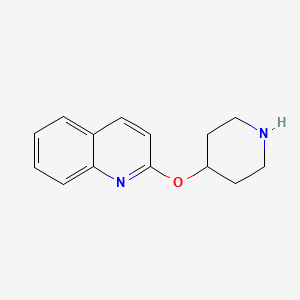

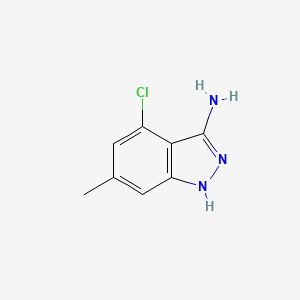
![6-(1-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide](/img/no-structure.png)
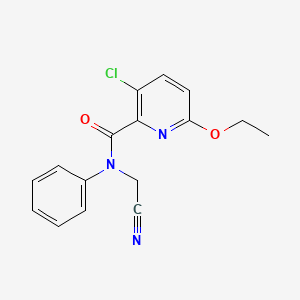
![4-(diethylsulfamoyl)-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2637610.png)
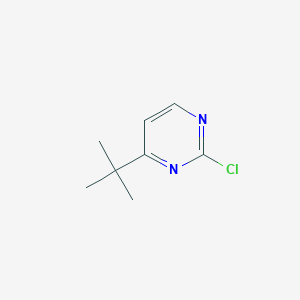
![N-[4-(1-cyanoethyl)phenyl]prop-2-enamide](/img/structure/B2637612.png)
![Spiro[3.5]nonan-2-ol](/img/structure/B2637614.png)
![N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-sulfonamide](/img/structure/B2637615.png)
![(Z)-N-(4-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2637616.png)
